4-(2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide
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Description
4-(2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide is a useful research compound. Its molecular formula is C21H20N6O5 and its molecular weight is 436.428. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The mode of action of this compound is currently unknown. Given its complex structure, it’s likely that it interacts with its targets in a multifaceted manner, potentially altering their function or activity
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to predict the biochemical pathways it might affect. Based on its structural features, it could potentially interfere with pathways involving similar structures .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its potential interactions with various targets, it could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. Without specific studies on this compound, it’s difficult to predict these effects .
Biological Activity
The compound 4-(2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H13N5O3
- Molecular Weight : 299.28 g/mol
The biological activity of this compound primarily involves its interaction with specific molecular targets within cancer cells. The mechanism includes:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation. By binding to the active sites of these enzymes, it disrupts critical metabolic pathways necessary for tumor growth.
- DNA Interaction : Preliminary studies suggest that the compound may induce DNA damage in cancer cells, leading to apoptosis (programmed cell death). This is particularly relevant in hypoxic tumor environments where conventional therapies may fail.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various human cancer cell lines:
Cell Line | IC50 (μM) | Effect Observed |
---|---|---|
HCT-116 | 9 - 26 | Moderate cytotoxicity |
MCF-7 | 25 | Significant inhibition |
HeLa | 49 - 83 | Lower susceptibility |
These results indicate that the compound exhibits significant anticancer activity with varying degrees of effectiveness across different cell lines. The HCT-116 colon cancer cell line shows the most sensitivity to treatment.
Case Studies and Research Findings
Several research studies have focused on the synthesis and biological evaluation of similar compounds within the imidazo[2,1-c][1,2,4]triazin class. For instance:
- Study on Pyrido[4,3-e][1,2,4]triazino Derivatives : This study found that derivatives related to the imidazo[2,1-c][1,2,4]triazin structure exhibited moderate to high anticancer activity against various human cancer cell lines including HCT-116 and MCF-7 .
- Mechanistic Studies : Research has indicated that compounds with similar structures can induce apoptosis through the activation of caspase pathways and DNA fragmentation .
- Pharmacokinetics : In vivo studies demonstrated favorable pharmacokinetic profiles for related compounds with quick absorption and significant bioavailability .
Properties
IUPAC Name |
4-[[2-[8-(4-methoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O5/c1-32-16-8-6-15(7-9-16)25-10-11-26-19(30)20(31)27(24-21(25)26)12-17(28)23-14-4-2-13(3-5-14)18(22)29/h2-9H,10-12H2,1H3,(H2,22,29)(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMIOXPWLNBGBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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